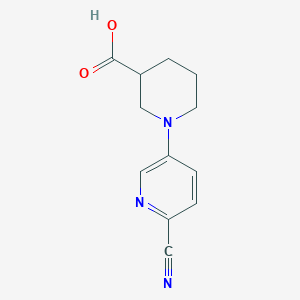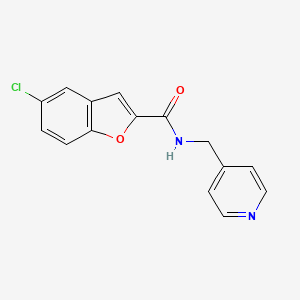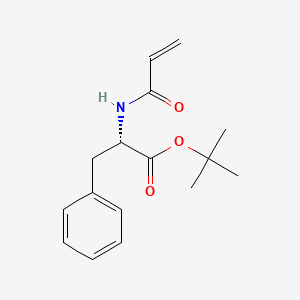
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DMOG, is a chemical compound with a molecular formula of C9H18N4O. It is a hypoxia-mimetic agent that is widely used in scientific research to study the effects of low oxygen levels on cells and tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) transcription factors.
Mecanismo De Acción
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine inhibits prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in the HIF-α subunit. Hydroxylation of proline residues targets HIF-α for degradation by the von Hippel-Lindau (VHL) protein complex. Inhibition of prolyl hydroxylase enzymes by 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine stabilizes HIF-α, leading to the activation of HIF transcription factors and the upregulation of HIF target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine are largely mediated by the activation of HIF transcription factors. HIFs regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to induce angiogenesis in vitro and in vivo, increase erythropoietin production, and enhance glucose uptake and metabolism in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in lab experiments is its ability to mimic hypoxia-like conditions without the need for specialized equipment or facilities. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be easily added to cell culture media or injected into animals to induce hypoxia-like conditions. However, one of the limitations of using 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in the regulation of HIF transcription factors.
Direcciones Futuras
There are several future directions for research on 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One area of interest is the development of more specific inhibitors of prolyl hydroxylase enzymes that target only the enzymes involved in the regulation of HIF transcription factors. Another area of interest is the development of new hypoxia-mimetic agents that can induce hypoxia-like conditions in cells and tissues more effectively than 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine and its potential applications in the treatment of various diseases.
Métodos De Síntesis
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 2,4-diaminopyrimidine with 2,2-dimethyloxirane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Other methods include the reaction of 2,4-diaminopyrimidine with ethylene oxide or propylene oxide in the presence of a base, or the reaction of 2,4-diaminopyrimidine with an alkyl halide in the presence of a base.
Aplicaciones Científicas De Investigación
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is widely used in scientific research to study the effects of hypoxia on cells and tissues. It is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of HIF transcription factors. HIFs are transcription factors that regulate the expression of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival under low oxygen conditions. 4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to induce hypoxia-like conditions in cells and tissues, allowing researchers to study the effects of low oxygen levels on various cellular processes.
Propiedades
IUPAC Name |
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-13(2)9-10(6-8-18-13)15-11-5-7-14-12(16-11)17(3)4/h5,7,10H,6,8-9H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGPCAJDMWMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,2-dimethyloxan-4-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)



![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)




![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)